molecular formula C12H14IN3O2 B1345283 tert-Butyl 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ylcarbamate CAS No. 1015609-19-4

tert-Butyl 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ylcarbamate

Cat. No.: B1345283
CAS No.: 1015609-19-4
M. Wt: 359.16 g/mol
InChI Key: RTZRUVMEWWPNRR-UHFFFAOYSA-N
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Description

tert-Butyl 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ylcarbamate: is a synthetic organic compound with the molecular formula C({12})H({14})IN({3})O({2}) It is a halogenated heterocycle, specifically an iodinated pyrrolopyridine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ylcarbamate typically involves the following steps:

    Formation of the Pyrrolopyridine Core: The pyrrolopyridine core can be synthesized through a cyclization reaction involving a suitable pyridine derivative and an appropriate amine.

    Carbamate Formation: The final step involves the formation of the carbamate group. This is typically done by reacting the iodinated pyrrolopyridine with tert-butyl chloroformate (Boc-Cl) in the presence of a base like triethylamine (TEA).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable reagents and solvents, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The iodine atom in tert-Butyl 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ylcarbamate can undergo nucleophilic substitution reactions, where the iodine is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: It can undergo palladium-catalyzed coupling reactions such as Suzuki or Sonogashira couplings, which are useful for forming carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN(_3)), potassium thiolate (KSR), or sodium alkoxide (NaOR) in polar aprotic solvents.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh(_3))(_4)), bases (e.g., K(_2)CO(_3)), and solvents like DMF or toluene.

Major Products

The major products of these reactions depend on the specific nucleophile or coupling partner used. For example, a Suzuki coupling with a boronic acid would yield a biaryl product.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ylcarbamate is used as a building block for the synthesis of more complex molecules. Its reactivity, particularly in substitution and coupling reactions, makes it valuable for constructing diverse chemical libraries.

Biology and Medicine

In biological and medicinal research, this compound is explored for its potential as a pharmacophore. Its structural features allow it to interact with various biological targets, making it a candidate for drug discovery, particularly in the development of kinase inhibitors and other enzyme modulators.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs), due to its electronic properties.

Mechanism of Action

The mechanism of action of tert-Butyl 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ylcarbamate depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The iodine atom and the carbamate group can interact with active sites of enzymes, potentially leading to inhibition or modulation of enzyme activity. The exact molecular targets and pathways would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
  • tert-Butyl (3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate
  • tert-Butyl 1H-pyrrolo[2,3-b]pyridin-6-ylcarbamate

Uniqueness

tert-Butyl 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ylcarbamate is unique due to the specific positioning of the iodine atom and the carbamate group, which confer distinct reactivity and interaction profiles compared to its analogs. This uniqueness makes it particularly valuable in the synthesis of specialized compounds and in the exploration of new chemical and biological activities.

By understanding the detailed properties and applications of this compound, researchers can better leverage its potential in various scientific and industrial fields.

Properties

IUPAC Name

tert-butyl N-(3-iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14IN3O2/c1-12(2,3)18-11(17)16-7-4-8-9(13)6-15-10(8)14-5-7/h4-6H,1-3H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTZRUVMEWWPNRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=C(NC=C2I)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14IN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90640151
Record name tert-Butyl (3-iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015609-19-4
Record name tert-Butyl (3-iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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